molecular formula C7H13F2NO2S B13269404 (3,3-Difluorocyclohexyl)methanesulfonamide

(3,3-Difluorocyclohexyl)methanesulfonamide

Cat. No.: B13269404
M. Wt: 213.25 g/mol
InChI Key: SGSCVWXJVFBRBF-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclohexyl)methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide group linked to a 3,3-difluorocyclohexyl ring. This structure combines a sulfonamide moiety, known for its versatile role in medicinal chemistry, with a difluorinated cycloaliphatic system . The sulfonamide functional group (-SO2NH2) is a key pharmacophore in numerous therapeutic agents, contributing to activities such as enzyme inhibition by acting as a mimic for transition states or key intermediates . The 3,3-difluorocyclohexyl group is a strategically designed motif that can influence the molecule's conformation, metabolic stability, and lipophilicity, making it a valuable scaffold in the design of bioactive molecules. This compound is valued in research for its potential as a building block in drug discovery programs. Researchers can exploit the sulfonamide nitrogen for further derivatization, integrating the molecule into larger, more complex structures aimed at specific biological targets. The physicochemical properties imparted by the difluorocyclohexyl ring, such as enhanced membrane permeability and stability, make this compound of particular interest for developing candidates for central nervous system (CNS) disorders and other therapeutic areas . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13F2NO2S

Molecular Weight

213.25 g/mol

IUPAC Name

(3,3-difluorocyclohexyl)methanesulfonamide

InChI

InChI=1S/C7H13F2NO2S/c8-7(9)3-1-2-6(4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12)

InChI Key

SGSCVWXJVFBRBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)CS(=O)(=O)N

Origin of Product

United States

Historical Context of Sulfonamide Derivatives in Drug Discovery

The journey of sulfonamide derivatives in medicine is a story of serendipity, systematic development, and enduring relevance. These synthetic compounds were the first broadly effective antimicrobials to be used systemically, heralding the dawn of the antibiotic age. wikipedia.org

The breakthrough came in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye. openaccesspub.orgnih.gov In 1932, experiments led by Gerhard Domagk at Bayer AG revealed Prontosil's remarkable ability to protect mice from streptococcal infections. openaccesspub.orgyoutube.comebsco.com This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, was soon followed by a crucial insight from researchers at the Pasteur Institute in 1936. They demonstrated that Prontosil was a prodrug, meaning it is metabolized in the body into its active form, sulfanilamide. wikipedia.orgopenaccesspub.orgyoutube.com

This revelation triggered a wave of research and development, leading to the synthesis of numerous sulfonamide derivatives with improved efficacy and broader applications. openaccesspub.orgyoutube.com Key developments included:

Sulfapyridine (1938): Effective against pneumonia. openaccesspub.org

Sulfacetamide (1941): Used for urinary tract infections. openaccesspub.orgyoutube.com

Succinoylsulfathiazole (1942): Targeted gastrointestinal infections. openaccesspub.org

Sulfathiazole: Widely used during World War II to treat wound infections. openaccesspub.org

The mechanism of action of antibacterial sulfonamides involves competitive inhibition. They act as structural analogs of para-aminobenzoic acid (PABA), a crucial component for bacteria in the synthesis of folic acid. wikipedia.orgajchem-b.com By inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme, sulfonamides halt bacterial growth and multiplication, acting as bacteriostatic agents. wikipedia.orgajchem-b.com

Beyond their antibacterial origins, the sulfonamide scaffold has proven to be remarkably versatile, forming the basis for a wide array of drugs with diverse therapeutic applications. nih.govajchem-b.com This expansion includes diuretics, antidiabetic agents, and anti-inflammatory drugs. wikipedia.orgopenaccesspub.org For instance, the observation in 1942 that a sulfonamide antibacterial agent caused hypoglycemia as a side effect led to the development of sulfonylureas for treating type 2 diabetes, with tolbutamide (B1681337) being introduced in 1956. openaccesspub.org More recently, sulfonamide derivatives like celecoxib (B62257) have been developed as selective COX-2 inhibitors for inflammation. openaccesspub.org This enduring legacy highlights the sulfonamide group as a "privileged scaffold" in medicinal chemistry, continually adapted for new therapeutic challenges. nih.govajchem-b.comajchem-b.com

Significance of Fluorinated Cyclohexyl Moieties in Pharmaceutical Research

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. tandfonline.comresearchgate.netnih.gov The unique properties of fluorine atoms can profoundly influence a molecule's biological activity and pharmacokinetic profile. When applied to a cyclohexyl ring, these effects create a moiety with significant potential in drug design.

The introduction of fluorine, particularly a gem-difluoro (CF2) group, can modulate several key physicochemical properties: researchgate.netnih.govresearchgate.net

Lipophilicity: Fluorination generally increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. nih.govmdpi.combenthamscience.com This can enhance membrane permeability and absorption, potentially improving bioavailability. nih.govmdpi.com

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms influences the acidity or basicity of nearby functional groups. nih.govnih.gov This pKa modulation can affect a drug's solubility, absorption, and interaction with its biological target.

Conformational Control: The presence of fluorine can alter the preferred three-dimensional shape (conformation) of the cyclohexyl ring. nih.gov This can lead to a more favorable binding orientation with a target receptor or enzyme, thereby increasing potency. nih.gov

Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological targets, which can enhance binding affinity. researchgate.netbenthamscience.com

The cyclohexyl ring itself serves as a versatile, three-dimensional scaffold. It is often used in drug design to explore chemical space and to position other functional groups in a specific spatial arrangement for optimal target interaction. The combination of this saturated ring system with gem-difluorination provides medicinal chemists with a powerful tool to fine-tune molecular properties, overcoming challenges like metabolic instability while potentially enhancing potency and selectivity. nih.govnih.gov

Research Landscape of 3,3 Difluorocyclohexyl Methanesulfonamide Scaffolds

Phenotypic Screening Approaches for Target Discovery

Phenotypic screening has re-emerged as a cornerstone of drug discovery, offering an unbiased approach to identifying molecules that induce a desired biological effect without preconceived notions of a specific molecular target. technologynetworks.comwikipedia.org This strategy is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. technologynetworks.com In the context of this compound analogues, phenotypic screening involves testing a library of these compounds in relevant cellular or organismal models to identify "hits" that produce a therapeutically relevant change. wikipedia.orggardp.org

The process begins by developing assays that monitor a specific phenotype, such as cancer cell death, reduction in inflammatory markers, or inhibition of viral replication. aacrjournals.org High-content imaging and automated analysis can track multiple cellular parameters simultaneously, providing a detailed fingerprint of a compound's effect. wikipedia.org For instance, a library of sulfonamide analogues could be screened for anti-proliferative activity against a panel of cancer cell lines.

Illustrative Research Findings:

A hypothetical screen of 1,000 difluorocyclohexyl methanesulfonamide analogues against a panel of non-small cell lung cancer (NSCLC) cell lines might yield several primary hits. These compounds would be selected based on their ability to induce apoptosis or inhibit cell proliferation below a certain threshold concentration. Subsequent dose-response studies would confirm their potency and selectivity.

Analogue IDStructure ModificationCell LineIC₅₀ (µM)Observed Phenotype
DFCHM-001Parent CompoundA549> 50No significant effect
DFCHM-142Addition of 4-chlorophenyl groupH19752.5G2/M cell cycle arrest, Apoptosis
DFCHM-278Replacement of sulfonamide with bioisosterePC-98.1Inhibition of cell migration
DFCHM-315Addition of 4-methoxyphenyl (B3050149) groupA5491.2Induction of apoptosis, Cytoskeletal disruption

Once a promising hit like DFCHM-315 is identified, the critical and challenging next step is target deconvolution: identifying the specific molecular target(s) responsible for the observed phenotype. wikipedia.orgexlibrisgroup.com

Proteomic Methodologies for Ligand-Target Deconvolution

Chemical proteomics offers powerful tools for identifying the direct binding partners of a small molecule within the complex environment of a cell. exlibrisgroup.com These methods are essential for elucidating the mechanism of action of hits discovered through phenotypic screening.

Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA) Applications

The Cellular Thermal Shift Assay (CETSA) is a biophysical method based on the principle that proteins become more thermally stable when bound to a ligand. frontiersin.orgembopress.org When cells are heated, proteins denature and aggregate; however, proteins bound to a drug molecule often exhibit an increased melting temperature (Tₘ). embopress.org This shift in thermal stability can be detected and quantified.

Thermal Proteome Profiling (TPP) extends the CETSA principle by combining it with quantitative mass spectrometry to assess thermal stability changes across the entire proteome simultaneously. frontiersin.orgembopress.org This unbiased approach can identify both the intended target and potential off-targets of a compound. frontiersin.org The experiment can be performed across a temperature range (TPP-TR) or a compound concentration range (TPP-CCR) to validate binding and estimate affinity. embopress.orgnih.gov

Illustrative Research Findings:

To identify the target of DFCHM-315 , a TPP experiment could be conducted using A549 lung cancer cells. Cells would be treated with either the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins quantified by mass spectrometry.

Protein IdentifiedGene NameFunctionTₘ Shift (ΔTₘ) with DFCHM-315Significance (p-value)
Tubulin beta chainTUBBCytoskeleton, Mitosis+4.2 °C< 0.001
Heat shock protein 90HSP90AA1Protein folding+1.5 °C0.045
Pyruvate kinasePKMGlycolysis+0.3 °C0.89 (n.s.)
TRIP13TRIP13AAA+ ATPase, Spindle assembly-2.1 °C0.005

The significant positive thermal shift for Tubulin beta chain strongly suggests it is a direct target of DFCHM-315 , consistent with the observed cytoskeletal disruption and cell cycle arrest. The destabilization of TRIP13 indicates a potential indirect effect or an off-target interaction that warrants further investigation. researchgate.net

Affinity Chromatography and Mass Spectrometry-Based Techniques

Affinity chromatography coupled with mass spectrometry is a more traditional yet powerful method for target identification. nih.gov This approach involves chemically modifying the hit compound (e.g., DFCHM-315 ) to attach a linker and immobilize it on a solid support, such as beads. nih.govacs.org A cell lysate is then passed over these beads, and proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry. nih.govstonybrookmedicine.edu

A key challenge is ensuring that the chemical modification does not disrupt the compound's binding to its target. researchgate.net To mitigate false positives arising from non-specific binding to the matrix, control experiments using beads without the compound or competition experiments with an excess of the free, unmodified compound are crucial. acs.org

Illustrative Research Findings:

An affinity chromatography experiment using a biotinylated version of DFCHM-315 could be performed with A549 cell lysates.

Proteins Identified in DFCHM-315 Pulldown: Tubulin alpha chain, Tubulin beta chain, Vimentin, Actin, HSP90.

Proteins Identified in Control (Beads Only): Low levels of common, abundant proteins.

Competition Experiment: In the presence of excess free DFCHM-315 , the binding of Tubulin alpha and beta chains to the beads was significantly reduced, while the binding of other proteins was unaffected.

This result corroborates the TPP findings, confirming tubulin as a high-confidence direct target of the this compound analogue.

Genetic and Genomic Strategies in Target Validation

Identifying a binding partner is not sufficient; it is crucial to validate that engagement of this target is responsible for the compound's biological effect. wjbphs.com Genetic and genomic strategies are indispensable for this validation step. Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to deplete the expression of a candidate target protein. wjbphs.comnih.gov If knocking down the target protein's expression phenocopies the effect of the compound, it provides strong evidence for a direct functional link.

Conversely, overexpressing the target protein might confer resistance to the compound. Furthermore, genome-wide association studies (GWAS) can provide human genetic evidence linking the target to the disease, significantly increasing the probability of success in clinical development. nih.govyoutube.com

Illustrative Research Findings:

To validate tubulin as the functional target of DFCHM-315 , a series of genetic experiments could be performed.

ExperimentCell LineResultConclusion
CRISPR-mediated knockout of TUBB3 (a specific tubulin isoform)A549Cells exhibit increased resistance to DFCHM-315 (IC₅₀ shifts from 1.2 µM to 15.8 µM)TUBB3 is critical for the anti-proliferative activity of DFCHM-315.
siRNA knockdown of TUBBA549Knockdown leads to G2/M arrest, phenocopying the effect of DFCHM-315 treatment.Inhibition of tubulin function is responsible for the observed phenotype.
Analysis of GWAS dataPublic DatabasesPolymorphisms in tubulin-related genes are associated with NSCLC prognosis.The tubulin pathway is genetically linked to the disease, supporting its relevance as a therapeutic target. nih.gov

Structural Biology Insights into Target Characterization

Once a target is validated, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide atomic-level details of the drug-target interaction. Determining the co-crystal structure of a this compound analogue bound to its target protein is invaluable.

This structural information elucidates the precise binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and specificity. nih.gov Such insights are crucial for structure-based drug design, enabling chemists to rationally design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. annualreviews.org For example, understanding how the difluorocyclohexyl group sits (B43327) within a hydrophobic pocket of the target protein can guide further modifications to optimize this interaction. While the sulfonamide group is a common feature in many drugs, its specific interactions can vary greatly depending on the target. nih.govresearchgate.net

Illustrative Research Findings:

A cryo-EM structure of DFCHM-315 in complex with tubulin dimers could reveal that the compound binds to the colchicine-binding site, a known pocket for microtubule-destabilizing agents. The structure might show that the 3,3-difluorocyclohexyl moiety fits into a hydrophobic pocket, while the methanesulfonamide group forms critical hydrogen bonds with nearby amino acid residues, explaining its potent inhibitory activity. This detailed molecular understanding provides a roadmap for synthesizing more effective and targeted anti-cancer agents based on the this compound scaffold.

No Publicly Available Data for Mechanistic Investigations of this compound's Biological Activity

Following a comprehensive search of publicly available scientific literature and databases, no specific research data was found for the chemical compound this compound. Consequently, the generation of an article detailing its mechanistic investigations, including quantitative enzyme inhibition kinetics and receptor-ligand binding assays, is not possible at this time.

The requested article outline necessitates specific experimental data, such as half-maximal inhibitory concentration (IC50), inhibition constants (Ki), and details on receptor-ligand interactions and functional modulation. This type of information is typically generated through targeted preclinical research and published in peer-reviewed scientific journals or patent applications.

The absence of such information for this compound suggests that either the compound has not been the subject of such detailed biological investigations, or the results of any such studies have not been made public.

General methodologies for the types of studies requested in the outline are well-established in the fields of biochemistry and pharmacology. These include:

Quantitative Enzyme Inhibition Kinetics: Assays to determine IC50 values, which measure the concentration of an inhibitor required to reduce the activity of an enzyme by half. Further studies can elucidate the mechanism of inhibition (e.g., competitive, noncompetitive) and calculate the inhibition constant (Ki).

Allosteric Modulation and Binding Site Analysis: Investigations into whether a compound binds to a site on the enzyme or receptor that is distinct from the primary (orthosteric) binding site, thereby modulating its activity.

Receptor-Ligand Binding and Functional Assays: Techniques like radioligand displacement assays are used to characterize the binding affinity of a compound to a specific receptor. Cell-based reporter gene assays can then determine the functional consequences of this binding, such as activation or inhibition of a signaling pathway.

Without specific data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Mechanistic Investigations of 3,3 Difluorocyclohexyl Methanesulfonamide S Biological Activity

Receptor-Ligand Binding and Functional Assays

Electrophysiological Recordings for Ion Channel Modulation (e.g., AMPA Receptor Activation)

Electrophysiological recordings are a set of techniques used to measure the electrical activity of cells, including neurons. These methods are crucial for understanding how compounds modulate the function of ion channels, which are proteins that form pores in cell membranes and allow ions to pass through. Techniques like patch-clamp recording can be used to study the activity of a single ion channel or the collective behavior of channels in a whole cell.

For instance, to investigate the effect of a compound on AMPA receptors, a type of glutamate (B1630785) receptor involved in fast synaptic transmission in the central nervous system, researchers would apply the compound to neurons and record the resulting changes in electrical currents mediated by these receptors. An increase or decrease in current in the presence of the compound would indicate modulation of AMPA receptor activity.

Molecular Interaction Analysis

To understand how a compound exerts its effects at a molecular level, it is essential to study its direct interaction with its biological target.

Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of molecular interactions.

Surface Plasmon Resonance (SPR) is an optical technique used to monitor the binding of a molecule (the analyte) in solution to a molecule immobilized on a sensor surface (the ligand). youtube.comyoutube.com By measuring the change in the refractive index at the surface as the analyte binds to the ligand, SPR can provide real-time data on the association and dissociation rates of the interaction, from which the binding affinity can be calculated. youtube.com

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when two molecules interact. nih.govnih.gov In a typical ITC experiment, a solution of one molecule (the ligand) is titrated into a solution containing the other molecule (the macromolecule). The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov

Crystallographic and NMR Spectroscopic Studies of Compound-Target Complexes

To visualize the precise interactions between a compound and its target protein at an atomic level, structural biology techniques are employed.

X-ray Crystallography involves crystallizing the compound bound to its target protein and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the complex, revealing the exact binding mode and the specific amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to determine the structure of protein-ligand complexes in solution. unr.edu.ar By measuring the magnetic properties of atomic nuclei, NMR can provide information on the distance between atoms within the complex. nih.govmdpi.com This information is then used to calculate a three-dimensional structure of the compound bound to its target. unr.edu.ar

While these techniques are standard in drug discovery and mechanistic biology, no studies applying them to (3,3-Difluorocyclohexyl)methanesulfonamide have been found in the public domain.

Computational and Chemoinformatic Approaches in the Analysis of 3,3 Difluorocyclohexyl Methanesulfonamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or other macromolecule of known three-dimensional structure. chemrj.orgnih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition. mdpi.comscispace.com

In a hypothetical analysis of (3,3-Difluorocyclohexyl)methanesulfonamide, molecular docking would be employed to screen the compound against a panel of therapeutically relevant protein targets. The process involves preparing the 3D structure of the ligand and the target proteins, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. A scoring function then estimates the binding affinity for each pose, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. mdpi.com This screening could reveal unexpected "off-target" interactions or identify the most probable primary targets, guiding further investigation.

For instance, if this compound were being investigated as a potential anti-cancer agent, it would be docked against a variety of proteins implicated in cancer progression, such as protein kinases, proteases, and transcription factors. The results would highlight which targets the compound is most likely to inhibit.

Table 1. Illustrative Molecular Docking Results for this compound Against Selected Protein Targets.
Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Epidermal Growth Factor Receptor (EGFR)1M17-8.9Met793, Leu718, Gly796
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-9.5Cys919, Asp1046, Glu885
B-Raf Proto-Oncogene (BRAF)1UWH-7.2Trp531, Cys532, Phe583
Matrix Metalloproteinase-2 (MMP-2)1QIB-6.8His201, Glu202, Ala165

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Following the identification of a promising ligand-protein complex through molecular docking, molecular dynamics (MD) simulations are employed to study the system's behavior over time. uni-frankfurt.de MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, which is a limitation of many docking approaches. nih.gov This method is crucial for assessing the stability of the predicted binding pose and for refining the calculation of binding energetics. nih.gov

A hypothetical MD simulation would be initiated using the best-ranked docked pose of this compound with a high-affinity target, such as VEGFR2 from the example above. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then calculate the trajectories of atoms over a period of nanoseconds. omicstutorials.com Analysis of these trajectories can reveal important information about the stability of the complex, key hydrogen bonds, and the conformational changes that occur upon binding. Metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to assess stability. Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate a more accurate binding free energy. nih.gov

Table 2. Illustrative Molecular Dynamics Simulation Metrics for the this compound-VEGFR2 Complex.
MetricValue (Hypothetical)Interpretation
Simulation Time100 nsThe duration over which the system's dynamics were simulated.
Average Ligand RMSD1.5 ÅLow deviation indicates the ligand remains stably bound in its initial pose.
Binding Free Energy (MM/GBSA)-45.5 kcal/molA refined, strong negative value suggesting a stable and favorable binding interaction.
Key Hydrogen Bonds (Occupancy > 75%)Asp1046, Cys919Persistent hydrogen bonds that are critical for anchoring the ligand in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgneovarsity.org By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, a QSAR model can predict the activity of new, unsynthesized analogues. nih.gov

To develop a QSAR model for this compound, a dataset of structurally related analogues with experimentally determined biological activities (e.g., IC50 values against a specific target) would be required. For each analogue, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. semanticscholar.org A robust QSAR model can subsequently be used to prioritize the synthesis of new analogues with potentially improved potency.

Table 3. Illustrative Data for a Hypothetical QSAR Model Based on this compound Analogues.
CompoundLogPTopological Polar Surface Area (TPSA)Molecular WeightObserved pIC50Predicted pIC50
This compound1.8565.3 Ų211.25 g/mol7.57.4
Analogue 1 (3-fluorocyclohexyl)1.5065.3 Ų193.26 g/mol6.86.9
Analogue 2 (4,4-difluorocyclohexyl)1.8565.3 Ų211.25 g/mol7.37.3
Analogue 3 (difluoro addition to sulfonamide)2.1078.5 Ų247.25 g/mol8.18.0

Pharmacophore Modeling and Virtual Screening for Analogue Discovery

Pharmacophore modeling is a powerful tool used to identify novel, structurally diverse compounds that could bind to the same target and elicit a similar biological response. nih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features of a ligand that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model for this compound could be generated based on its bioactive conformation obtained from docking and MD simulations. researchgate.net This model would define the specific 3D arrangement of its key functional groups. This pharmacophore query is then used to search large databases of chemical compounds in a process called virtual screening. babrone.edu.inpeerj.com Compounds from the database that match the pharmacophore's features and geometry are identified as "hits" and prioritized for further computational analysis or experimental testing. This approach is highly effective for scaffold hopping—finding new core structures that maintain the necessary interactions for biological activity.

Table 4. Hypothetical Pharmacophore Features Derived from this compound.
FeatureDescriptionGeometric Constraints (Illustrative)
Hydrogen Bond Donor (HBD)The -NH group of the sulfonamide.Located at coordinate (x1, y1, z1).
Hydrogen Bond Acceptor (HBA)The two oxygen atoms of the sulfonyl group.Located at coordinates (x2, y2, z2) and (x3, y3, z3).
Hydrophobic Group (HY)The difluorocyclohexyl ring.Centroid at coordinate (x4, y4, z4) with a radius of 2.5 Å.

In Silico Prediction of Molecular Properties Relevant to Biological Systems

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. jst.go.jp In silico models provide a rapid and cost-effective means to predict these properties directly from a molecule's structure. nih.govcambridge.orgresearchgate.net These predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification.

For this compound, a variety of ADME-related properties can be calculated using established computational models. These include predictions of oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and compliance with medicinal chemistry guidelines like Lipinski's Rule of Five. These rules help assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table 5. Predicted In Silico ADME Profile for this compound.
PropertyPredicted Value (Hypothetical)Significance
Human Intestinal AbsorptionHighIndicates good potential for oral absorption.
Blood-Brain Barrier (BBB) PermeantNoSuggests the compound is unlikely to cause CNS side effects.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this metabolic pathway.
Lipinski's Rule of Five Violations0Compound has drug-like physicochemical properties.
Aqueous Solubility (LogS)-3.5Moderately soluble, acceptable for further development.

Preclinical Pharmacological Research Methodologies Applied to 3,3 Difluorocyclohexyl Methanesulfonamide Analogues

In Vitro Cellular Models for Efficacy and Selectivity Profiling

Initial screening of (3,3-difluorocyclohexyl)methanesulfonamide analogues often involves a suite of in vitro cellular models to rapidly assess their biological activity and specificity for a given target. These assays are crucial for establishing structure-activity relationships (SAR) and prioritizing compounds for further investigation. The choice of cell model is dictated by the therapeutic area of interest, such as central nervous system (CNS) disorders, oncology, or infectious diseases.

For analogues targeting neurodegenerative conditions like Alzheimer's disease, cell-based assays are employed to measure the modulation of specific enzymatic pathways. A common target is γ-secretase, an enzyme critical in the production of amyloid-β (Aβ) peptides. researchgate.netnih.gov U2OS or other suitable cell lines are engineered to stably express a fluorescently tagged amyloid precursor protein (APP) construct, such as APP-C99. nih.govnih.gov When these cells are treated with test compounds, the inhibition or modulation of γ-secretase activity can be quantified by measuring the accumulation of fluorescent APP vesicles or changes in the levels of specific Aβ peptides (e.g., Aβ40, Aβ42) using techniques like ELISA or MSD. mdpi.com These assays provide a quantitative measure of a compound's potency (e.g., IC50 or EC50 values) and can be adapted for high-throughput screening. researchgate.net

In the context of oncology, a variety of tumor cell-based assays are available to determine therapeutic efficacy. nih.gov Analogues can be screened against panels of human tumor cell lines representing different cancer types. nih.gov Standard assays measure endpoints such as cell proliferation and viability (e.g., MTS or CellTiter-Glo assays), cell death (apoptosis assays), and cell migration. nih.gov The inclusion of fluorine atoms in drug candidates can enhance metabolic stability and cell permeability, potentially improving anticancer activity. creative-biolabs.comnih.gov Therefore, screening fluorinated compounds like this compound analogues in these assays is a rational approach. magtechjournal.com Custom-engineered cell lines with specific genetic modifications (e.g., overexpression of oncogenes or knockout of tumor suppressors) can also be developed to test compounds against specific molecular targets. nih.gov

Given that the core structure contains a sulfonamide group, a moiety known for its antimicrobial and antiviral properties, analogues may also be profiled in relevant infectious disease models. nc3rs.org.ukresearchgate.netwikipedia.org For antimicrobial screening, the activity of compounds is tested against various bacterial strains, including clinically relevant isolates like Staphylococcus aureus. youtube.comnih.gov The primary readouts are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), often determined using broth microdilution or agar (B569324) diffusion methods. youtube.comresearchgate.net For antiviral research, cell-based assays are used where host cells are infected with a specific virus, and the ability of the compound to inhibit viral replication is measured. researchgate.net This can be quantified by various methods, including plaque reduction assays, quantitative PCR to measure viral load, or reporter gene assays where the virus is engineered to express an easily detectable protein. nih.gov

Assay Type Therapeutic Area Model System Primary Readout/Endpoint Key Information Gained
γ-Secretase Activity AssayCNS (Alzheimer's)U2OS cells expressing fluorescent APP-C99Quantification of fluorescent aggregates; Aβ peptide levelsPotency (EC50) and efficacy of γ-secretase modulation
Cancer Cell Panel ScreeningOncologyPanel of human tumor cell lines (e.g., NCI-60)Cell viability/proliferation (IC50)Spectrum of anticancer activity, initial selectivity
Cell Migration AssayOncologyScratch assay or Boyden chamber with cancer cellsRate of cell migration/invasionPotential to inhibit metastasis
Antimicrobial Susceptibility TestAntimicrobialBacterial cultures (e.g., S. aureus)Minimum Inhibitory Concentration (MIC)Potency and spectrum of antibacterial activity
Viral Replication AssayAntiviralVirus-infected host cell lines (e.g., Calu-3, Vero E6)Viral load (qPCR), plaque formation, cytopathic effectPotency (IC50) against specific viruses

Ex Vivo Tissue Perfusion and Organotypic Slice Culture Methodologies

To bridge the gap between dissociated cell cultures and whole-animal models, ex vivo methodologies are employed. These techniques maintain the complex three-dimensional cytoarchitecture and cellular interplay of native tissue, offering a more physiologically relevant environment for pharmacological testing. researchgate.netnih.gov

Organotypic brain slice cultures are a particularly valuable tool for evaluating compounds aimed at CNS disorders. nih.gov In this method, thin slices of specific brain regions (e.g., hippocampus, cortex) are prepared from young animals and maintained in culture for extended periods. nih.govnc3rs.org.uk These slices preserve the local neuronal circuitry, synaptic connections, and the interactions between neurons and glial cells (astrocytes and microglia). mdpi.com For neurodegenerative disease models, slices can be prepared from transgenic animals that recapitulate features of human AD, such as amyloid plaque and neurofibrillary tangle development. nc3rs.org.uk Test compounds can be applied directly to the culture medium, allowing for the assessment of their effects on synaptic transmission, neuronal viability, and disease-specific pathology (e.g., Aβ deposition, tau phosphorylation) through electrophysiology, immunohistochemistry, and biochemical assays. nc3rs.org.ukresearchgate.net This model allows for multiple experimental conditions to be tested on tissue from a single animal, reducing the number of animals required for a study. nc3rs.org.uk

Ex vivo tissue perfusion is another methodology that keeps organs or tissues functionally intact outside the body. scireq.comnih.gov An organ, such as the liver or lung, is removed and placed in a specialized chamber where it is perfused with an oxygenated, nutrient-rich solution, sometimes including blood components. scireq.comhopkinsmedicine.orgnih.gov This system allows for the investigation of a compound's metabolism, pharmacokinetics, and pharmacodynamics in a controlled environment that mimics in vivo blood flow and maintains physiological gradients of oxygen and nutrients. scireq.comnih.gov For example, perfusing a liver sample allows for the characterization of phase I and phase II metabolic pathways and can help identify potential metabolites of a drug candidate. nih.gov This technique is especially useful for comparing metabolic profiles between healthy and diseased tissues. nih.gov

Methodology Primary Application Tissue/Organ Used Key Advantages Typical Readouts
Organotypic Brain Slice CultureCNS drug discovery, neurodegeneration modelsHippocampus, Cortex from rodent modelsPreserves neuronal circuitry and cell-cell interactions; reduces animal useElectrophysiology (LTP), cell viability, protein expression (Western blot), immunohistochemistry
Ex Vivo Tissue PerfusionPharmacokinetics, drug metabolism, toxicologyLiver, Kidney, LungMaintains organ architecture and physiological flow; allows for metabolite identificationDrug clearance rates, metabolite profiles (LC-MS), tissue viability markers, functional parameters

General In Vivo Animal Models for Investigating Biological Responses

In vivo animal models are indispensable for understanding how a drug candidate behaves in a complex, living system. Rodent models are most commonly used in early preclinical stages to evaluate efficacy and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.

To test the efficacy of this compound analogues, appropriate animal models that replicate key aspects of human disease pathophysiology are selected.

CNS Disorders: For Alzheimer's disease, transgenic mouse models are widely used. These models often overexpress human genes with mutations linked to familial AD, such as the amyloid precursor protein (APP) and presenilin-1 (PS1). nih.govfrontiersin.org Models like Tg2576 or 5xFAD develop age-dependent pathological hallmarks, including amyloid plaque deposition, gliosis, and cognitive deficits. nih.govfrontiersin.org These models are particularly relevant for testing γ-secretase modulators, as the therapeutic hypothesis is directly linked to the reduction of pathogenic Aβ peptides. nih.govnih.gov

Oncology: The most common in vivo oncology models are xenografts, where human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice. criver.com This allows for the evaluation of a compound's ability to inhibit tumor growth in a living system. Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are considered more clinically relevant as they better retain the heterogeneity of the original tumor. criver.com For compounds with potential immunomodulatory effects, syngeneic models (mouse tumor cells in immunocompetent mice) are used. criver.com

Antiviral/Antimicrobial Research: For antiviral research, animal models must be susceptible to the virus of interest. This can involve using specific animal species (e.g., ferrets for influenza) or developing transgenic mice that express human viral receptors. nih.govcreative-biolabs.com Following viral challenge, the efficacy of a therapeutic candidate is assessed by measuring reductions in viral titer, alleviation of clinical symptoms, and improved survival rates. creative-biolabs.com For antibacterial sulfonamides, infection models are used where animals are challenged with a pathogenic bacterial strain, and the compound's ability to clear the infection is evaluated. msdvetmanual.com

In vivo studies require specific readouts to quantify the biological response to a drug candidate.

Behavioral Readouts: In CNS models, particularly for neurodegenerative diseases, behavioral tests are critical for assessing cognitive function. For AD mouse models, a battery of tests is used to evaluate different aspects of learning and memory. nih.govresearchgate.net The Morris water maze and radial arm water maze assess spatial learning and memory, while contextual fear conditioning evaluates associative memory. nih.gov Other tests, such as the elevated plus-maze or open field test, can be used to assess anxiety-like behaviors, which are often co-morbid with AD. nih.gov

Electrophysiological Readouts: In vivo electrophysiology provides direct measures of neuronal and network activity in the brain. europeanpharmaceuticalreview.com Techniques range from single-unit recordings that measure the firing of individual neurons to electroencephalography (EEG), which records broader network oscillations. youtube.comsynapcell.com Quantitative EEG (qEEG) uses algorithms to analyze brainwave data and can serve as a translational biomarker to assess a drug's effect on brain function and connectivity. synapcell.com For example, in epilepsy models, EEG is used to detect and quantify seizure activity, while in cognitive studies, event-related potentials (ERPs) can assess sensory and cognitive processing. synapcell.commdbneuro.com These methods are crucial for demonstrating that a compound engages its target in the CNS and produces a functional effect. youtube.com

Methodologies for Assessing In Vivo Pharmacokinetics and Drug Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development. Pharmacokinetic (PK) studies are designed to characterize how a drug is processed by the body over time.

These studies typically involve administering the compound to animals (most often rodents in early stages) via a relevant route (e.g., oral, intravenous) and collecting biological samples (e.g., blood, plasma, urine, feces) at various time points. mdpi.comnih.gov The concentration of the parent drug and its major metabolites in these samples is quantified using highly sensitive analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

From these concentration-time data, key PK parameters are calculated:

Clearance (CL): The rate at which the drug is eliminated from the body.

Volume of Distribution (Vd): The extent to which a drug distributes into tissues.

Half-life (t½): The time required for the drug concentration to decrease by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.

To understand the metabolic fate of the compound, in vitro systems are often used in conjunction with in vivo data. Incubating the compound with liver microsomes or S9 fractions (which contain phase I and phase II metabolic enzymes, respectively) can help predict hepatic clearance and identify the metabolic pathways involved. mdpi.comnih.gov This in vitro data can then be used in physiologically based pharmacokinetic (PBPK) models to simulate and predict the compound's PK profile in humans. mdpi.comnih.gov The presence of fluorine in analogues of this compound can significantly influence metabolism, often by blocking sites of metabolic oxidation, which can lead to improved half-life and bioavailability. nih.gov

Therapeutic Implications and Emerging Research Directions for 3,3 Difluorocyclohexyl Methanesulfonamide Scaffolds

Role in Neuropharmacology: Modulating AMPA Receptor Function for Neurological and Psychiatric Disorders

The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a critical area of research for treating a range of neurological and psychiatric conditions. These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system. mdpi.com Allosteric modulators of AMPA receptors can either enhance or reduce receptor activity, offering a nuanced approach to treatment. nih.gov

The (3,3-Difluorocyclohexyl)methanesulfonamide scaffold is being investigated for its potential to create novel AMPA receptor modulators. The difluorocyclohexyl group can influence how the molecule binds to the receptor, potentially leading to compounds with improved selectivity and efficacy. Research in this area focuses on developing both positive and negative allosteric modulators. Positive modulators that enhance AMPA receptor function could be beneficial for cognitive disorders, while negative modulators that reduce excessive glutamatergic activity may be useful in conditions like epilepsy. mdpi.com

Table 1: Investigational Compounds and Their Effects on AMPA Receptors
Compound ClassModulatory EffectPotential Therapeutic Application
Benzamide-type modulatorsPositiveCognitive enhancement
Benzothiadiazide derivativesVariable (Positive/Negative)Neurological disorders
Thiazole derivativesNegativeNeuroprotection, Anticonvulsant

Application in Oncology: MDM2 Inhibition and p53 Pathway Modulation

The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis, and its pathway is often disrupted in cancer. targetedonc.comexcli.de One of the key negative regulators of p53 is the murine double minute 2 (MDM2) protein. targetedonc.com In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. excli.de Therefore, inhibiting the interaction between MDM2 and p53 is a promising strategy for cancer therapy. nih.govdntb.gov.ua

Small molecules containing the this compound scaffold are being designed to fit into the hydrophobic pocket of MDM2, thereby preventing it from binding to p53. nih.gov This restores p53 function, leading to apoptosis in cancer cells. The difluorocyclohexyl group can enhance the binding affinity and metabolic stability of these inhibitors. Several classes of MDM2 inhibitors are currently under investigation, with some showing promising results in clinical trials for both solid tumors and hematologic malignancies. targetedonc.com

Table 2: Key MDM2 Inhibitors in Development
Inhibitor ClassMechanism of ActionStatus
NutlinsBinds to MDM2, preventing p53 interaction. nih.govPreclinical/Clinical
Spiro-oxindolesInhibits MDM2-p53 interaction. bioworld.comPreclinical/Clinical
BenzodiazepinedionesBlocks the MDM2-p53 binding pocket. nih.govPreclinical
MilademetanOral MDM2 inhibitor. targetedonc.comPhase 1 Clinical Trials targetedonc.com

Antiviral Applications: Targeting Viral Proteases (e.g., SARS-CoV-2 Mpro)

Viral proteases are essential enzymes for viral replication, making them attractive targets for antiviral drug development. nih.govnih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus that causes COVID-19, is a key enzyme in the viral life cycle. nih.govmdpi.com Inhibiting Mpro can effectively block viral replication. nih.gov

The this compound scaffold is being explored for the design of novel Mpro inhibitors. The unique structural features of this scaffold can be optimized to fit into the active site of the protease, leading to potent inhibition. Researchers are using techniques like molecular docking to design compounds that can effectively block the enzyme's function. frontiersin.org The goal is to develop broad-spectrum antiviral agents that are effective against various coronaviruses. nih.gov

Table 3: Antiviral Activity of Mpro Inhibitors
CompoundTargetAntiviral Activity (IC50)
Exemplified Spirooxindole CompoundSARS-CoV-2 3CLpro1.1 nM bioworld.com
Z-FA-FMKHost Cathepsin L0.55 to 2.41 μM against various SARS-CoV-2 strains nih.gov

Antimicrobial Drug Development: Inhibition of Bacterial Enzymes (e.g., DprE1)

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial drugs with novel mechanisms of action. frontiersin.org One promising target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov Inhibition of DprE1 has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

The this compound scaffold can be incorporated into molecules designed to inhibit DprE1. The difluoro group can enhance the compound's ability to bind to the enzyme's active site, potentially leading to more effective and selective antimicrobial agents. Both covalent and non-covalent inhibitors of DprE1 are being developed, with several classes of compounds showing promising results. nih.govpreprints.org

Potential in Other Enzyme and Receptor Modulatory Roles

The versatility of the this compound scaffold extends beyond the applications mentioned above. Its unique properties make it a valuable component in the design of inhibitors for a wide range of other enzymes and receptors. For example, this scaffold is being investigated in the development of modulators for Interleukin-17 (IL-17), a cytokine involved in inflammatory and autoimmune diseases. nih.gov

The ability to fine-tune the physicochemical properties of a molecule by incorporating the difluorocyclohexyl group makes this scaffold a powerful tool in modern drug discovery. researchgate.netnih.gov Researchers are continuing to explore its potential in targeting various biological pathways implicated in a wide range of diseases, from cancer and infectious diseases to inflammatory conditions. researchgate.netnih.govfrontiersin.org

Q & A

Basic: What synthetic methodologies are effective for preparing (3,3-Difluorocyclohexyl)methanesulfonamide, and what critical parameters influence yield?

Answer:
The synthesis typically involves reacting (3,3-Difluorocyclohexyl)methanesulfonyl chloride (CAS 1691933-77-3) with ammonia or amines under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C to suppress side reactions.
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF).
  • Reaction Time : 12–24 hours for complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Intermediate characterization via ¹H/¹³C/¹⁹F NMR and HRMS ensures structural fidelity. For example, ¹⁹F NMR can confirm the gem-difluoro configuration on the cyclohexane ring .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Answer:
Essential characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR: Identify methanesulfonamide protons (δ 3.0–3.5 ppm) and cyclohexyl CH₂ groups.
    • ¹⁹F NMR: Confirm symmetric difluoro substitution (single peak near δ -110 ppm) .
  • Mass Spectrometry : HRMS to verify molecular formula (C₇H₁₁F₂NO₂S, [M+H]⁺ = 220.0523).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the cyclohexyl moiety (if crystallizable).
  • Thermal Analysis : DSC/TGA for melting point (predicted >150°C) and decomposition profile .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:
Discrepancies often arise from incomplete modeling of solvation or conformational flexibility. Mitigation strategies:

Molecular Dynamics Simulations : Use explicit solvent models (e.g., water, DMSO) to assess solvation effects .

DFT Validation : Compare B3LYP and M06-2X functionals with experimental NMR shifts (e.g., cyclohexyl ring currents) .

Variable-Temperature NMR : Probe ring-flipping kinetics of the difluorocyclohexyl group (ΔG‡ >60 kJ/mol expected) .

Mutagenesis Studies : If targeting enzymes like COX-2, validate docking poses via site-directed mutagenesis .

Advanced: How does the stereoelectronic effect of 3,3-difluoro substitution influence interactions with biological targets?

Answer:
The 3,3-difluoro group:

  • Conformational Rigidity : "Locks" the cyclohexane ring via gem-difluoro effects, reducing entropic penalty upon binding .
  • Electron Withdrawal : Enhances sulfonamide’s hydrogen-bonding capacity with enzymatic active sites (e.g., COX-2’s Arg120) .
  • Hydrophobic Complementarity : The fluorinated cyclohexane complements non-polar enzyme pockets (evidenced in QSAR studies of analogous sulfonamides) .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:
Preferred methods:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid gradient. Monitor MRM transitions (e.g., m/z 220 → 80 for sulfonamide fragmentation) .
  • HPLC-UV : Detect at 210–230 nm (sulfonamide absorbance). Validate linearity (1–100 µg/mL, R² >0.995).
  • Sample Preparation : Solid-phase extraction (Strata-X cartridges) for tissues; LOD <10 ng/mL achievable .

Advanced: What integrated approaches elucidate metabolic pathways of this compound?

Answer:
A multi-modal workflow:

In Silico Prediction : MetaSite for Phase I metabolites (e.g., sulfonamide hydrolysis, cyclohexyl oxidation) .

In Vitro Validation :

  • Human Liver Microsomes (HLM) : Incubate with NADPH (1 mg/mL protein, 37°C, 60 min).
  • CYP450 Inhibition : Use ketoconazole (CYP3A4) or quinidine (CYP2D6) to identify involved isoforms .

Metabolite Identification : UPLC-QTOF-MS with MSE data acquisition (mass accuracy <5 ppm) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods (air changes ≥12/hour) to avoid aerosol exposure.
  • Storage : 2–8°C under argon to prevent sulfonamide hydrolysis .
  • Spill Management : Neutralize with 1M NaOH and adsorb with vermiculite .

Advanced: How can SAR studies optimize this compound’s pharmacological profile?

Answer:
Systematic SAR strategies:

Cyclohexane Modifications : Introduce 4-position alkyl groups to modulate logP (target range: 1.5–3.5) .

Sulfonamide Bioisosteres : Replace with tetrazole or phosphonate while retaining H-bond acceptor capacity .

Fluorine Substitution : Compare mono-/di-fluoro analogs via radioligand assays (e.g., COX-2 IC₅₀ determination) .

PK Profiling : Assess clearance and t½ in rodent models to prioritize leads .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.